molecular formula C10H15NO3 B1597075 4-N-Alloc-aminocyclohexanone CAS No. 391248-19-4

4-N-Alloc-aminocyclohexanone

Cat. No.: B1597075
CAS No.: 391248-19-4
M. Wt: 197.23 g/mol
InChI Key: MCVZPKPRFKNTRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the commonly used synthetic methods for preparing 4-N-Alloc-aminocyclohexanone involves the amidation of N-Alloc-protected amines under mild conditions . This process typically involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .

Industrial Production Methods

The industrial production of this compound often involves a one-pot synthesis approach. This method combines a keto reductase and an amine transaminase to achieve efficient multifunctionalization . The process starts with the reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, followed by transamination to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-N-Alloc-aminocyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-N-Alloc-aminocyclohexanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-N-Alloc-aminocyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-N-Boc-aminocyclohexanone
  • 4-N-Cbz-aminocyclohexanone
  • 4-N-Fmoc-aminocyclohexanone

Uniqueness

4-N-Alloc-aminocyclohexanone is unique due to its specific protective group (Alloc), which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

prop-2-enyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVZPKPRFKNTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373331
Record name 4-N-Alloc-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-19-4
Record name 4-N-Alloc-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-19-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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